molecular formula C15H18N6O2 B12184879 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide

4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide

Cat. No.: B12184879
M. Wt: 314.34 g/mol
InChI Key: UDGFEOHTFJVRGI-UHFFFAOYSA-N
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Description

4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure could be explored for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites in proteins. This binding can inhibit or modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide is unique due to the combination of the tetrazole ring, cyclohexyl group, and benzamide moiety. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

4-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]benzamide

InChI

InChI=1S/C15H18N6O2/c16-13(22)11-4-6-12(7-5-11)18-14(23)15(8-2-1-3-9-15)21-10-17-19-20-21/h4-7,10H,1-3,8-9H2,(H2,16,22)(H,18,23)

InChI Key

UDGFEOHTFJVRGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)C(=O)N)N3C=NN=N3

Origin of Product

United States

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